N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide
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Overview
Description
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide is an organic compound belonging to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group attached to a piperidine ring, which is further substituted with an oxalamide group
Mechanism of Action
Target of Action
The primary target of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
As a cdk2 inhibitor, it likely binds to the atp-binding pocket of cdk2, preventing atp from binding and thus inhibiting the kinase activity of cdk2 . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing . The downstream effects of this disruption can include apoptosis or programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. This inhibition can disrupt the cell cycle, potentially leading to cell cycle arrest and apoptosis . These effects could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with propyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides or thioamides.
Scientific Research Applications
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N-methyloxamide
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-thiophenesulfonamide
Uniqueness
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide is unique due to its specific substitution pattern and the presence of both oxalamide and dioxidoisothiazolidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-2-7-15-13(18)14(19)16-11-5-3-6-12(10-11)17-8-4-9-22(17,20)21/h3,5-6,10H,2,4,7-9H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWTWXHOOKFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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